(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol featuring a specific 'erythro' relative configuration of its amine and hydroxyl groups. This stereochemistry makes it a foundational building block for synthesizing highly effective chiral ligands, auxiliaries, and catalysts. Its primary role in procurement is as a precursor for reagents used in stereoselective chemical transformations, such as the asymmetric reduction of ketones and the enantioselective alkylation of aldehydes, where precise three-dimensional control is essential.
In asymmetric synthesis, precise stereochemical and structural features are critical for performance, making this compound non-interchangeable with close analogs. Using the (1S,2R) enantiomer will invert the stereochemistry of the final product, leading to the undesired enantiomer. Employing a diastereomer, such as the 'threo' (1R,2R)-form, alters the geometry of the catalyst's active site, typically resulting in a significant loss of enantioselectivity. Similarly, substituting with a less sterically defined analog like (1R,2S)-norephedrine, which lacks the second phenyl group, provides a different and less effective chiral environment, failing to achieve the same high levels of stereocontrol. Procuring the racemic mixture is unsuitable as it would yield a racemic product, defeating the purpose of an enantioselective reaction.
(1R,2S)-2-Amino-1,2-diphenylethanol serves as a direct precursor for the synthesis of advanced amino alcohol ligands. When a derivative of this compound was used to catalyze the addition of diethylzinc to a range of aromatic aldehydes, it consistently produced the corresponding chiral alcohols with enantioselectivities of 98-99% ee. This level of stereocontrol is substantially higher than that achieved with related ligands under identical conditions, demonstrating the critical role of the diphenyl-substituted backbone.
| Evidence Dimension | Enantiomeric Excess (ee) in Diethylzinc Addition to Benzaldehyde |
| Target Compound Data | 99% ee (using a ligand derived from the target compound) |
| Comparator Or Baseline | Related morpholinyl ligands derived from the same backbone: 89% and 92% ee |
| Quantified Difference | +7 to +10 percentage points in enantiomeric excess |
| Conditions | Addition of diethylzinc to benzaldehyde at room temperature, catalyzed by 5 mol% of the respective amino alcohol ligand. |
Achieving near-perfect enantioselectivity directly reduces or eliminates the need for expensive and yield-reducing chiral purification steps, lowering the total cost of synthesis for the final product.
This compound is a standard precursor for preparing oxazaborolidine catalysts used in the Corey-Itsuno (CBS) reduction, a benchmark reaction for producing chiral secondary alcohols. A catalyst synthesized from (1R,2S)-2-amino-1,2-diphenylethanol and borane demonstrated exceptional enantioselectivity, reducing acetophenone to its corresponding alcohol with an enantiomeric excess greater than 99%. This performance places it in the highest tier of effectiveness for this widely used transformation.
| Evidence Dimension | Enantiomeric Excess (ee) in the Reduction of Acetophenone |
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Benchmark for high-performance CBS catalysts, which typically aim for >95% ee. |
| Quantified Difference | Represents the upper limit of achievable enantioselectivity for this class of reaction. |
| Conditions | Enantioselective reduction of acetophenone using an oxazaborolidine catalyst prepared from (1R,2S)-2-amino-1,2-diphenylethanol and borane. |
For synthesizing active pharmaceutical ingredients (APIs) and other high-value molecules, maximizing enantiopurity is critical; using this precursor provides reliable access to near-enantiopure alcohols.
The rigid, bulky 1,2-diphenyl scaffold of this amino alcohol class imparts a high propensity for crystallinity in its derivatives, such as amides used in asymmetric alkylations. This is a significant physical property advantage over auxiliaries with less rigid or smaller backbones, like pseudoephedrine. Crystalline intermediates are highly desirable in process chemistry because they can often be purified to high diastereomeric and chemical purity via simple recrystallization, avoiding the need for costly and less scalable column chromatography.
| Evidence Dimension | Physical Form of Chiral Amide Derivatives |
| Target Compound Data | High propensity to form crystalline solids. |
| Comparator Or Baseline | Derivatives of simpler auxiliaries (e.g., pseudoephedrine), which are more frequently non-crystalline oils. |
| Quantified Difference | Enables purification by recrystallization, a method often orders of magnitude cheaper and more scalable than chromatography. |
| Conditions | General synthesis of N-acyl amide intermediates for asymmetric synthesis. |
This property directly impacts manufacturability and cost-of-goods, making this compound's derivatives better suited for large-scale industrial synthesis where purification is a major cost driver.
This compound is the right choice for developing ligands for reactions where achieving the highest possible enantiomeric excess (>98%) is the primary goal, such as in the synthesis of pharmaceutical intermediates via organozinc additions to aldehydes.
Ideal for the preparation of robust and highly selective oxazaborolidine catalysts (CBS reagents) intended for the reliable, large-scale production of enantiopure secondary alcohols from prochiral ketones.
This precursor should be prioritized when designing multi-step syntheses where downstream intermediates must be crystalline to allow for purification by recrystallization, thereby ensuring process scalability and economic viability.
Irritant